molecular formula C16H17N3O2S B2785075 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1448053-95-9

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2785075
M. Wt: 315.39
InChI Key: VEJHAJLSCZCLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea, also known as TH5427, is a synthetic compound that has shown potential as a therapeutic agent in various scientific studies. It belongs to the class of urea derivatives and has been investigated for its anti-cancer properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea involves the reaction of 2-(1-methyl-1H-indol-3-yl)ethanol with thiophene-2-carbonyl isocyanate to form the intermediate, which is then treated with urea to obtain the final product.

Starting Materials
2-(1-methyl-1H-indol-3-yl)ethanol, thiophene-2-carbonyl isocyanate, urea

Reaction
Step 1: 2-(1-methyl-1H-indol-3-yl)ethanol is reacted with thiophene-2-carbonyl isocyanate in the presence of a base such as triethylamine to form the intermediate 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboximidate., Step 2: The intermediate is then treated with urea in the presence of a base such as potassium carbonate to obtain the final product, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea.

Mechanism Of Action

The exact mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea is not fully understood. However, it has been proposed that 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. Inhibition of CK2 activity by 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea may lead to the inhibition of cancer cell growth and induction of apoptosis.

Biochemical And Physiological Effects

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea has been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been reported to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea is its selectivity for cancer cells. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea. One area of interest is the development of more efficient synthesis methods to increase the yield of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea. Another area of interest is the investigation of the potential of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea as a combination therapy with other anti-cancer agents. Furthermore, the development of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea analogs with improved solubility and bioavailability is an important direction for future research. Additionally, the investigation of the potential of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea in the treatment of other diseases, such as bacterial infections and inflammatory diseases, is an area of interest.

Scientific Research Applications

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis (programmed cell death) in cancer cells. Studies have also shown that 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea can inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-19-10-12(11-5-2-3-6-13(11)19)14(20)9-17-16(21)18-15-7-4-8-22-15/h2-8,10,14,20H,9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJHAJLSCZCLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.